甘氨酰-L-苏氨酸

描述

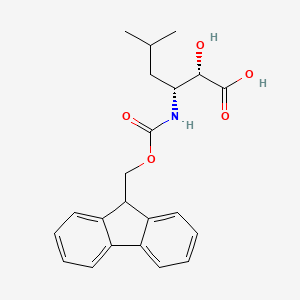

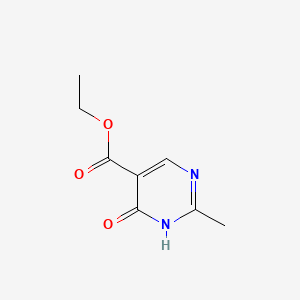

Glycyl-L-threonine is a dipeptide composed of glycine and L-threonine . It has a molecular formula of C6H12N2O4 and a molecular weight of 176.1705 .

Molecular Structure Analysis

Glycyl-L-threonine has a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

Glycyl-L-threonine has a molecular formula of C6H12N2O4 and a molecular weight of 176.1705 . More detailed physical and chemical properties are not provided in the search results.

科学研究应用

1. 增强氨基酸的产生

甘氨酰-L-苏氨酸在必需氨基酸(如 L-苏氨酸)的产生和积累中发挥作用。研究表明,在谷氨酸棒杆菌中,丝氨酸羟甲基转移酶活性的降低(将 L-苏氨酸降解为甘氨酸)会导致 L-苏氨酸积累增加 (Simic 等人,2002 年)。另一项研究探讨了如何修改大肠杆菌中的乙醛酸分流途径和 L-苏氨酸生物合成途径,从而显着提高 L-苏氨酸的产生 (Zhao 等人,2018 年)。

2. 电荷密度分析

甘氨酰-L-苏氨酸二水合物的电荷密度在一项使用同步加速器数据的研究中进行了分析。该分析提供了对肽键拓扑性质的见解,有助于理解氨基酸的电子性质 (Dittrich 等人,2000 年)。

3. 氨基酸合成的代谢工程

对大肠杆菌和谷氨酸棒杆菌中的代谢工程的全面回顾突出了优化 L-苏氨酸产生的策略,甘氨酰-L-苏氨酸参与其中 (Dong 等人,2011 年)。

4. 干细胞中的苏氨酸分解代谢

一项针对小鼠胚胎干细胞的研究揭示了它们对苏氨酸分解代谢的依赖性,其中涉及将 L-苏氨酸转化为甘氨酸,突出了甘氨酰-L-苏氨酸的代谢意义 (Wang 等人,2009 年)。

5. 探索酶活性

对来自嗜热链球菌的丝氨酸羟甲基转移酶的研究(它催化 L-苏氨酸与甘氨酸的相互转化)对理解和应用甘氨酰-L-苏氨酸在生化过程中的意义 (Vidal 等人,2005 年)。

安全和危害

未来方向

作用机制

Target of Action

Glycyl-L-threonine is a dipeptide composed of glycine and L-threonine. It is involved in various biochemical reactions catalyzed by enzymes such as L-threonine transaldolases (LTTAs) . LTTAs are a class of pyridoxal-5′-phosphate (PLP) dependent enzymes responsible for the biosynthesis of diverse β-hydroxy amino acids .

Mode of Action

The mode of action of Glycyl-L-threonine involves its interaction with LTTAs. These enzymes catalyze the retro-aldol cleavage of L-threonine to form a remarkably persistent glycyl quinonoid intermediate . This intermediate is kinetically disfavored for protonation, enabling on-cycle reactivity with aldehydes to form β-hydroxy amino acids .

Biochemical Pathways

Glycyl-L-threonine is involved in the biosynthesis of β-hydroxy amino acids, a process catalyzed by LTTAs . These β-hydroxy amino acids are building blocks of complex natural products with a wide range of biological activities . In addition, L-threonine is converted to the energy-rich keto acid under anaerobic conditions, providing a source of energy to the cells .

Pharmacokinetics

The use of dipeptides in feed media for cell cultures has been explored . The concentration of the dipeptide in the feed media can affect the performance of the cell culture, suggesting that the bioavailability of Glycyl-L-threonine may be influenced by its concentration and the specific environment .

Result of Action

The result of Glycyl-L-threonine’s action is the production of β-hydroxy amino acids . These amino acids have utility as small molecule drugs, precursors for beta-lactone antibiotics, and building blocks for polypeptides . The production of these amino acids can be enhanced by optimizing the concentration of Glycyl-L-threonine in the feed media of cell cultures .

Action Environment

The action of Glycyl-L-threonine is influenced by the environment. For instance, the concentration of Glycyl-L-threonine in the feed media can affect the performance of cell cultures . Additionally, the activity of LTTAs, the primary targets of Glycyl-L-threonine, can be influenced by environmental factors

属性

IUPAC Name |

(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIFSFOFKGKIRH-WUJLRWPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7093-70-1, 27174-15-8, 686-44-2 | |

| Record name | Gly-Thr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7093-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-DL-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27174-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycyl-L-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007093701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-glycyl-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Glycyl-L-threonine?

A1: Glycyl-L-threonine is a dipeptide with the molecular formula C6H12N2O4 and a molecular weight of 192.18 g/mol [, ]. Crystallographic studies have revealed its structure in detail, including bond lengths, angles, and conformation [, , ].

Q2: How does Glycyl-L-threonine behave in a crystalline form?

A2: Glycyl-L-threonine dihydrate crystallizes in the orthorhombic space group P212121 [, ]. The unit cell contains four molecules of the dipeptide and incorporates two water molecules per asymmetric unit [, ]. This structural information is crucial for understanding its interactions and properties in solid form.

Q3: What insights have been gained from electron density studies of Glycyl-L-threonine?

A3: Experimental and theoretical electron density studies have provided detailed insights into the electronic structure and bonding properties of Glycyl-L-threonine [, ]. Topological analysis of the electron density has revealed characteristics of covalent and hydrogen bonds, offering a deeper understanding of its molecular interactions [].

Q4: Have there been computational studies on Glycyl-L-threonine?

A4: Yes, computational chemistry methods have been employed to study Glycyl-L-threonine. Researchers have used Hartree-Fock calculations to investigate its electron density distribution and compared the results with experimental data [, ]. These studies aid in comprehending its electronic structure, conformation, and potential interactions with other molecules.

Q5: What is the biological significance of Glycyl-L-threonine?

A5: While Glycyl-L-threonine is not a naturally occurring dipeptide, research suggests potential roles in bacterial systems. For instance, it has been implicated in the repression and inhibition of branched-chain amino acid transport systems in Salmonella typhimurium []. Additionally, certain E. coli mutants impaired in L-threonine uptake displayed altered growth responses to Glycyl-L-threonine, highlighting its potential influence on amino acid metabolism [].

Q6: Can Glycyl-L-threonine be used in peptide synthesis?

A6: Yes, Glycyl-L-threonine can serve as a building block in peptide synthesis. Studies have explored its use in synthesizing peptide lactones, demonstrating its utility in constructing larger peptide structures []. This aspect is particularly relevant in the context of developing novel peptides with potential therapeutic applications.

Q7: Has Glycyl-L-threonine been identified in natural sources?

A7: Interestingly, Glycyl-L-threonine has been identified in the methanolic extract of ghee residue, a byproduct of the ghee manufacturing industry []. This finding suggests its potential presence in other food sources and warrants further investigation into its biological relevance in such contexts.

Q8: What analytical techniques are used to study Glycyl-L-threonine?

A8: A range of analytical techniques has been employed to characterize and study Glycyl-L-threonine. X-ray diffraction is crucial for determining its crystal structure [, , , ]. Gas chromatography-mass spectrometry (GC-MS) aids in identifying and quantifying it in complex mixtures []. Additionally, computational methods like Hartree-Fock calculations provide insights into its electronic structure and properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B3021380.png)